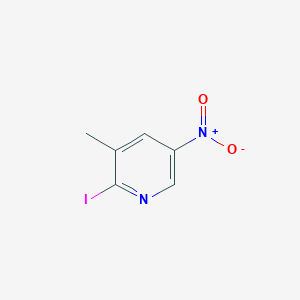

2-Iodo-3-methyl-5-nitropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of organic molecules. researchgate.netnih.gov Its unique electronic properties, arising from the electronegative nitrogen atom, impart a distinct reactivity compared to its carbocyclic analog, benzene. organic-chemistry.org Pyridine and its derivatives are not merely solvents but are crucial components in the design and synthesis of complex molecules. researchgate.netnih.gov The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, and its derivatives have shown a wide range of biological activities. nih.govrsc.orgwikipedia.org This has led to sustained interest in developing new and efficient methods for the synthesis and functionalization of substituted pyridines. wikipedia.org

Overview of Halogenated and Nitrated Pyridine Derivatives in Chemical Research

The introduction of halogen and nitro groups onto the pyridine ring significantly modulates its chemical properties and reactivity. Halogenated pyridines, particularly iodo- and bromo-derivatives, are valuable intermediates in cross-coupling reactions, serving as electrophilic partners for the formation of new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org The position of the halogen atom on the pyridine ring influences its reactivity, with halogens at the 2- and 4-positions being particularly susceptible to nucleophilic substitution. organic-chemistry.org

Nitration of the pyridine ring introduces a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, especially at positions ortho and para to the nitro group. nih.gov The presence of both a halogen and a nitro group on the same pyridine ring, as in 2-Iodo-3-methyl-5-nitropyridine, creates a highly versatile building block with multiple reactive sites, offering a rich platform for the synthesis of diverse and complex molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-3-methyl-5-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDKMCCPVBFBHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Profile of 2 Iodo 3 Methyl 5 Nitropyridine

While specific experimental data for 2-Iodo-3-methyl-5-nitropyridine is not extensively documented in publicly available literature, its chemical properties can be reliably inferred from closely related analogs such as 2-iodo-5-nitropyridine (B186300) and other substituted nitropyridines.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value |

| Molecular Formula | C₆H₅IN₂O₂ |

| Molecular Weight | 264.02 g/mol |

| Appearance | Likely a yellow to brown solid |

| Melting Point | Expected to be in the range of other solid nitropyridines |

| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents |

Table 2: Estimated Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons would appear in the downfield region, likely between δ 8.0 and 9.5 ppm. The methyl protons would appear as a singlet further upfield. |

| ¹³C NMR | The carbon attached to the iodine atom would show a characteristic upfield shift due to the heavy atom effect. The presence of the nitro group would cause a downfield shift for the carbons in its vicinity. |

| IR Spectroscopy | Characteristic peaks for the C-I bond stretching, C-N bond stretching, and the symmetric and asymmetric stretching of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹) would be expected. |

| Mass Spectrometry | The molecular ion peak would be observed at m/z = 264, with characteristic isotopic patterns for iodine. |

Reactivity and Mechanistic Investigations of 2 Iodo 3 Methyl 5 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, particularly when substituted with electron-withdrawing groups like the nitro group, is activated towards nucleophilic attack. This activation facilitates the displacement of leaving groups on the ring.

Displacement of the Halogen (Iodine) Atom

In the context of nucleophilic aromatic substitution (SNAr), the iodine atom at the 2-position of 2-iodo-3-methyl-5-nitropyridine serves as a leaving group. The electron-withdrawing nitro group at the 5-position enhances the electrophilicity of the pyridine ring, particularly at the C2 and C6 positions, making it susceptible to attack by nucleophiles. The reaction proceeds through a two-stage mechanism involving the formation of a Meisenheimer complex as a reaction intermediate. rsc.org The relative mobility of halogens in SNAr reactions is a key factor, and while fluorine is often a better leaving group than chlorine, the reactivity of iodine is also significant. rsc.org

Studies on related halonitropyridines, such as 2-chloro-3-cyano-5-nitropyridine, have shown that these compounds readily react with nucleophiles like aniline (B41778) and its derivatives. rsc.orgrsc.org The rates of these reactions are influenced by the solvent and the presence of catalysts. rsc.orgrsc.org For instance, the reaction of 2-chloro-3-cyano-5-nitropyridine with anilines is strongly catalyzed by the amine itself. rsc.org

Substitution of the Nitro Group

While halogen displacement is a common pathway in SNAr reactions of halonitroaromatics, substitution of the nitro group itself can also occur, though it is less common for non-activated nitro groups. sciforum.net However, in some systems, the nitro group can be a viable leaving group. For instance, in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected migration of the nitro group was observed, indicating the complexity of these reactions. clockss.org Research on nitroimidazoles has shown that the nitro group can be replaced by carbon nucleophiles, especially when the ring is sufficiently polarized by other atoms, a process facilitated by the protonation of the nitro group, making it a more labile leaving group. nih.gov

Regioselectivity and Chemoselectivity in SNAr Processes

In SNAr reactions of polysubstituted pyridines like this compound, regioselectivity (the position of nucleophilic attack) and chemoselectivity (which substituent is replaced) are critical considerations. The strong electron-withdrawing nature of the nitro group primarily directs nucleophilic attack to the positions ortho and para to it (C2, C4, and C6). In this specific molecule, the C2 and C6 positions are activated.

Given the presence of both an iodo and a nitro group, the outcome of an SNAr reaction depends on the relative lability of these groups and the reaction conditions. In many cases involving halonitroaromatics, the halogen acts as the leaving group. organic-chemistry.org However, as noted, nitro group displacement is also possible. clockss.orgnih.gov The choice of nucleophile and solvent can significantly influence the reaction's course.

Vicarious Nucleophilic Substitution (VNS) Pathways

Vicarious Nucleophilic Substitution (VNS) is a distinct type of nucleophilic substitution that allows for the formal replacement of a hydrogen atom on an electron-deficient aromatic ring. organic-chemistry.org This reaction typically involves the reaction of a nitroaromatic compound with a carbanion that possesses a leaving group at the nucleophilic center. organic-chemistry.org The mechanism proceeds through the formation of a σ-adduct, followed by a base-induced β-elimination of the leaving group from the carbanion. organic-chemistry.orgnih.gov

For nitropyridines, VNS offers a powerful method for C-H functionalization, introducing alkyl groups into the pyridine ring. nih.govresearchgate.net The reaction of electrophilic nitropyridines with sulfonyl-stabilized carbanions leads to C-H alkylation products. nih.govresearchgate.net The regioselectivity of VNS on substituted nitropyridines is generally directed to the positions ortho and para to the nitro group. organic-chemistry.org In the case of this compound, VNS could potentially occur at the C4 or C6 positions, which are ortho and para to the nitro group, respectively. It is important to note that VNS is often faster than the SNAr of a halogen, except in cases with a superior leaving group like fluoride. organic-chemistry.org

Metal-Catalyzed Cross-Coupling Reactions

The presence of a carbon-iodine bond in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki)

Sonogashira Coupling:

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orglibretexts.org This reaction is a reliable method for the synthesis of arylalkynes and conjugated enynes. libretexts.org The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl. harvard.edu Given that this compound contains a highly reactive C-I bond, it is an ideal candidate for this transformation. The reaction would involve coupling the pyridine at the C2 position with a terminal alkyne to yield a 2-alkynyl-3-methyl-5-nitropyridine derivative.

Table 1: Illustrative Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Suzuki Coupling:

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or its ester) and an aryl, vinyl, or alkyl halide or triflate. harvard.edu This reaction is widely used due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability and low toxicity of boronic acids. nih.gov Similar to the Sonogashira reaction, the reactivity of the halide in Suzuki coupling is typically I > OTf > Br >> Cl. harvard.edu Therefore, this compound would be expected to readily participate in Suzuki coupling reactions. This would allow for the introduction of various aryl or vinyl substituents at the 2-position of the pyridine ring.

Table 2: Illustrative Suzuki Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

These palladium-catalyzed cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for its elaboration into a wide array of functionalized pyridine derivatives. researchgate.netnih.govrsc.org

Copper-Mediated Coupling Reactions

Copper-mediated cross-coupling reactions, particularly the Ullmann reaction, represent a classical and valuable method for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org While palladium catalysis often dominates the landscape of cross-coupling, copper catalysis offers a more cost-effective alternative, especially for certain substrates. ntnu.no In the context of this compound, the electron-deficient nature of the pyridine ring, enhanced by the nitro group, alongside the reactive carbon-iodine bond, makes it a suitable candidate for such transformations.

The general mechanism for a copper-catalyzed biaryl synthesis, a classic Ullmann-type reaction, involves the oxidative addition of an aryl halide to a copper(I) species. organic-chemistry.org This is followed by a subsequent reaction with another molecule of the aryl halide and reductive elimination to form the new aryl-aryl bond. organic-chemistry.org Elevated temperatures are often required for these reactions. organic-chemistry.org

For heteroaromatic compounds like this compound, these coupling reactions can be used to introduce a variety of substituents at the 2-position. For instance, coupling with amides can be achieved using copper iodide as a catalyst, providing a direct route to amide derivatives. ntnu.no The conditions for these reactions are typically milder than traditional Ullmann condensations.

Below is a representative table of conditions for copper-mediated coupling reactions, based on general procedures for aryl iodides.

Table 1: Representative Conditions for Copper-Mediated Coupling of Aryl Iodides

| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) |

| Amides | CuI | K₃PO₄ | Dioxane | 110 |

| Phenols | CuI | Cs₂CO₃ | N,N-Dimethylformamide | 120 |

| Terminal Alkynes | CuI | Amine Base | Tetrahydrofuran | Room Temp - 65 |

Tuning Substrate Electronics and Reaction Conditions for Cross-Coupling

The success of a cross-coupling reaction hinges on the careful tuning of reaction parameters, which is particularly crucial for substrates with complex electronic profiles like this compound. The interplay between the electron-donating methyl group at the 3-position and the strongly electron-withdrawing nitro group at the 5-position significantly influences the reactivity of the C-I bond at the 2-position.

The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution and facilitates the oxidative addition step in many cross-coupling reactions. nih.govmdpi.com This makes this compound a highly reactive substrate in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. wikipedia.orgharvard.eduorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction allows for the formation of C-C bonds between this compound and various organoboron reagents. harvard.eduorganic-chemistry.orglibretexts.org The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity. harvard.edunih.gov For electron-deficient halides, electron-rich and bulky phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. libretexts.org

Sonogashira Coupling: The Sonogashira reaction enables the coupling of terminal alkynes with the 2-iodo position of the pyridine ring, leading to the synthesis of 2-alkynyl-3-methyl-5-nitropyridines. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org The reactivity order for the halide is I > Br > Cl. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position. organic-chemistry.orgnih.govchemspider.com The choice of ligand is paramount in these reactions, with bulky, electron-rich phosphines often giving the best results. organic-chemistry.org

The following table summarizes key variables that can be tuned to optimize cross-coupling reactions with substrates like this compound.

Table 2: Parameters for Tuning Cross-Coupling Reactions

| Parameter | Influence on Reaction | Typical Options |

| Catalyst | Affects rate of oxidative addition and reductive elimination. | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Modulates catalyst activity, stability, and selectivity. | PPh₃, PCy₃, SPhos, XPhos, BINAP |

| Base | Activates the organoboron reagent (Suzuki) or facilitates deprotonation (Sonogashira, Buchwald-Hartwig). | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOBuᵗ |

| Solvent | Influences solubility of reagents and catalyst, and can affect reaction rates. | Toluene, Dioxane, Tetrahydrofuran, N,N-Dimethylformamide |

| Temperature | Affects reaction kinetics; higher temperatures can sometimes lead to side reactions. | Room Temperature to >100 °C |

Other Significant Reaction Pathways

Beyond transition metal-catalyzed cross-coupling, this compound can undergo other important transformations, particularly under strongly basic conditions or in reactions with nucleophiles like anilines.

Reactivity in Strongly Basic Media (e.g., Ring Fission)

Electron-deficient pyridine rings, such as that in this compound, are susceptible to attack by strong nucleophiles, which can lead to ring-opening reactions. For the closely related compound, 2-chloro-3-nitropyridine, treatment with hydroxide (B78521) ions has been shown to cause ring fission. acs.orgacs.orgnih.gov This occurs via the SN(ANRORC) mechanism, which stands for Addition of the Nucleophile, Ring Opening, and Ring Closure. acs.org

In the case of 2-chloro-3-nitropyridine, the initial attack of the hydroxide ion leads to a ring-opened intermediate. acs.orgacs.orgnih.gov However, this intermediate can isomerize to a more stable form that does not readily undergo ring closure, leading to decomposition products instead. acs.org It is highly probable that this compound would exhibit similar reactivity in the presence of strong bases, with the potential for the pyridine ring to be cleaved.

Reactions with Aniline and Substituted Anilines

The reaction of this compound with aniline and its derivatives can proceed through two main pathways: nucleophilic aromatic substitution (SNAr) or palladium-catalyzed Buchwald-Hartwig amination.

In an SNAr reaction, the electron-deficient nature of the pyridine ring allows for direct displacement of the iodide by the aniline nucleophile. nih.govrsc.org The rate of this reaction is enhanced by the presence of the electron-withdrawing nitro group. The general leaving group ability in SNAr reactions is F > NO₂ > Cl ≈ Br > I, which might suggest that the iodo group is not the most facile leaving group under these conditions. nih.gov However, the high reactivity of the substrate can still allow for substitution to occur.

Alternatively, the Buchwald-Hartwig amination provides a more general and often higher-yielding method for the arylation of anilines with this compound. organic-chemistry.orgchemspider.com As discussed previously, this reaction requires a palladium catalyst and a suitable ligand to proceed efficiently. organic-chemistry.orgnih.gov

A summary of potential reaction conditions for the reaction with anilines is provided below.

Table 3: Conditions for the Reaction of this compound with Anilines

| Reaction Type | Reagents | Catalyst/Base | Solvent |

| Nucleophilic Aromatic Substitution (SNAr) | Aniline | K₂CO₃ or other inorganic base | N,N-Dimethylformamide or Dimethyl sulfoxide |

| Buchwald-Hartwig Amination | Aniline, Arylboronic Acid (for comparison) | Pd(OAc)₂, BrettPhos / K₃PO₄ | Toluene or Dioxane |

Functionalization Strategies Employing 2 Iodo 3 Methyl 5 Nitropyridine

Derivatization at the Iodo Position

The carbon-iodine bond at the 2-position of the pyridine (B92270) ring is a key site for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. The high reactivity of the iodo substituent as a leaving group facilitates the formation of new carbon-carbon and carbon-heteroatom bonds.

Prominent among these transformations are palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings. These methods allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkynyl, and amino groups, respectively. The electron-withdrawing nature of the nitro group can enhance the reactivity of the iodo-substituted position towards oxidative addition in these catalytic cycles.

Table 1: Representative Cross-Coupling Reactions at the Iodo Position

| Coupling Reaction | Reagents and Conditions | Product Type |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., Toluene/H₂O) | 2-Aryl-3-methyl-5-nitropyridine |

| Sonogashira | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI co-catalyst, base (e.g., Et₃N), solvent (e.g., THF) | 2-Alkynyl-3-methyl-5-nitropyridine |

| Buchwald-Hartwig | Amine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP), base (e.g., NaOtBu), solvent (e.g., Toluene) | 2-Amino-3-methyl-5-nitropyridine (B21948) derivative |

| Stille | Organostannane, Pd catalyst (e.g., Pd(PPh₃)₄), solvent (e.g., Toluene) | 2-Alkyl/Aryl-3-methyl-5-nitropyridine |

These reactions are foundational for building molecular complexity, enabling the synthesis of compounds with potential applications as pharmaceuticals and functional materials.

Transformations of the Methyl Group (e.g., Benzylic Functionalization)

The methyl group at the 3-position, while generally less reactive than the iodo group, can undergo a variety of transformations. The acidity of the methyl protons is increased by the adjacent electron-withdrawing nitro group and the pyridine ring nitrogen, facilitating reactions at this position.

One common transformation is benzylic-type oxidation to afford the corresponding carboxylic acid or aldehyde. This can be achieved using strong oxidizing agents. Another important reaction is condensation with aldehydes or ketones in the presence of a base, leading to the formation of styryl or related unsaturated derivatives. mdpi.com

Table 2: Functionalization of the Methyl Group

| Reaction Type | Reagents and Conditions | Product Type |

| Oxidation | Strong oxidizing agent (e.g., KMnO₄ or SeO₂) | 2-Iodo-5-nitropyridine-3-carboxylic acid or 2-Iodo-5-nitropyridine-3-carbaldehyde |

| Condensation | Aldehyde/Ketone, base (e.g., piperidine (B6355638) or NaOEt), solvent (e.g., EtOH) | 2-Iodo-3-(2-substituted-vinyl)-5-nitropyridine |

| Halogenation | N-Halosuccinimide (e.g., NBS), radical initiator (e.g., AIBN), solvent (e.g., CCl₄) | 2-Iodo-3-(halomethyl)-5-nitropyridine |

These transformations provide a means to introduce further functional handles or to extend the carbon skeleton of the molecule.

Chemical Modifications of the Nitro Group

The nitro group at the 5-position is a strong electron-withdrawing group and a key site for chemical modification, most notably through reduction to an amino group. wikipedia.orgnumberanalytics.com This transformation is of great significance as it converts the electron-withdrawing nitro group into an electron-donating amino group, thereby altering the electronic properties of the pyridine ring and opening up new avenues for further functionalization, such as diazotization followed by Sandmeyer-type reactions.

A variety of reducing agents can be employed to achieve this reduction, with the choice of reagent often depending on the presence of other functional groups in the molecule to ensure chemoselectivity. commonorganicchemistry.comresearchgate.net

Table 3: Reduction of the Nitro Group

| Reducing Agent | Conditions | Product |

| Fe / NH₄Cl | Water, heat | 2-Iodo-3-methylpyridin-5-amine |

| SnCl₂ / HCl | HCl, heat | 2-Iodo-3-methylpyridin-5-amine |

| H₂, Pd/C | Solvent (e.g., EtOH or EtOAc), pressure | 2-Iodo-3-methylpyridin-5-amine |

| NaBH₄, NiCl₂ | Solvent (e.g., MeOH) | 2-Iodo-3-methylpyridin-5-amine |

The resulting 5-aminopyridine derivative is a versatile intermediate for the synthesis of a wide range of biologically active molecules and dyes.

Selective Introduction of Diverse Functional Groups

The orthogonal reactivity of the iodo, methyl, and nitro groups on the 2-iodo-3-methyl-5-nitropyridine scaffold allows for the selective introduction of a diverse range of functional groups. By carefully choosing the reaction conditions and reagents, each position can be addressed independently, enabling a stepwise and controlled construction of complex molecular architectures.

For instance, a Suzuki coupling could be performed at the iodo position, followed by reduction of the nitro group, and subsequent acylation of the newly formed amino group. Alternatively, the methyl group could be first oxidized to a carboxylic acid, which could then be converted to an amide, while the iodo and nitro groups remain intact for later transformations. This strategic, multi-step functionalization underscores the value of this compound as a versatile building block in synthetic organic chemistry. researchgate.net

Structural Characterization and Advanced Spectroscopic Analysis

X-ray Crystallography Studies

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. The following sections detail the findings from single-crystal X-ray diffraction studies on 2-iodo-3-nitropyridine (B1600184), which shed light on its molecular structure and the forces governing its crystal lattice.

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

A single-crystal X-ray diffraction study of 2-iodo-3-nitropyridine (C₅H₃IN₂O₂) revealed that it crystallizes in the monoclinic space group P2₁/c. nih.gov The crystal structure consists of individual molecules of 2-iodo-3-nitropyridine arranged in a well-defined, repeating pattern.

The molecular geometry of 2-iodo-3-nitropyridine shows that the pyridine (B92270) ring is essentially planar. nih.gov However, the substituents, the iodine atom and the nitro group, exhibit slight deviations from this plane. The iodine atom is displaced on one side of the pyridine ring by approximately 0.0719 Å, while the nitrogen atom of the pyridine ring is slightly displaced on the opposite side by about 0.015 Å. nih.gov The nitro group is significantly tilted with respect to the plane of the pyridine ring, with a dihedral angle of 34.6°. nih.gov The bond lengths within the molecule are within the expected ranges and are comparable to those observed in similar structures like 2,6-diiodopyridine (B1280989) and 2-iodo-3-hydroxypyridine. nih.gov

The crystal packing is characterized by the arrangement of these molecules into a stable, three-dimensional lattice. The unit cell parameters for 2-iodo-3-nitropyridine have been determined as follows:

| Crystal Data | |

| Empirical Formula | C₅H₃IN₂O₂ |

| Formula Weight | 249.99 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0169 (15) |

| b (Å) | 12.313 (2) |

| c (Å) | 8.0999 (15) |

| β (°) ** | 119.66 (2) |

| Volume (ų) ** | 694.8 (3) |

| Z | 4 |

| Temperature (K) | 298 |

| Radiation | Mo Kα |

| Wavelength (Å) | 0.71073 |

Table 1: Crystallographic data for 2-iodo-3-nitropyridine. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR and ¹³C NMR for Proton and Carbon Environments

While specific ¹H NMR and ¹³C NMR data for 2-Iodo-3-methyl-5-nitropyridine are not available, data for structurally similar compounds provide a basis for predicting the expected spectral features. For instance, the ¹H NMR and ¹³C NMR spectra of various substituted pyridines have been extensively studied. rsc.org The chemical shifts of the protons and carbons in the pyridine ring are influenced by the electronic effects of the substituents. The nitro group, being a strong electron-withdrawing group, would be expected to deshield the ring protons and carbons, shifting their resonances to a higher frequency (downfield). Conversely, the methyl group is an electron-donating group and would cause a slight shielding effect (upfield shift) on the adjacent ring positions. The iodine atom's effect is more complex, involving both inductive and anisotropic effects.

Advanced NMR Techniques for Structural Elucidation

Advanced NMR techniques, such as two-dimensional NMR (e.g., COSY, HSQC, HMBC), are instrumental in unambiguously assigning proton and carbon signals and in determining the connectivity of atoms within a molecule. While no specific studies employing these techniques on this compound have been reported, their application would be crucial for a complete structural assignment. These techniques would allow for the definitive correlation of proton and carbon signals and the elucidation of long-range connectivities, confirming the substitution pattern on the pyridine ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions, respectively.

Detailed experimental IR and UV-Vis spectra for this compound are not documented in the available literature. However, based on its structure, characteristic IR absorption bands can be predicted. One would expect to observe strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically found in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The C-I stretching vibration would likely appear in the fingerprint region, at lower wavenumbers. The aromatic C-H and C=C stretching vibrations of the pyridine ring would also be present.

The UV-Vis spectrum of a nitropyridine derivative is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the aromatic ring and the nitro group. The exact position and intensity of these bands would be influenced by the substitution pattern on the pyridine ring. For example, a study on 2-amino-3-methyl-5-nitropyridine (B21948) reported its UV-Visible spectrum was obtained with ethanol (B145695) as a solvent. nih.gov

Vibrational Properties and IR Band Assignment

The infrared spectrum of this compound is characterized by vibrations of its specific functional groups and the pyridine ring skeleton. While direct experimental spectra for this exact compound are not widely published, a detailed assignment can be inferred from analyses of structurally similar compounds such as 2-amino-3-methyl-5-nitropyridine, 2-hydroxy-5-methyl-3-nitropyridine, and other iodo-substituted pyridines. nih.govresearchgate.netnih.gov The vibrational modes are primarily associated with the methyl (CH₃), nitro (NO₂), and iodo (C-I) groups, as well as the pyridine ring itself.

The key vibrational modes expected for this compound are:

C-H Vibrations : The molecule contains aromatic C-H bonds on the pyridine ring and aliphatic C-H bonds in the methyl group. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the methyl group are expected in the 2850-3000 cm⁻¹ region. docbrown.info

NO₂ Vibrations : The nitro group is a strong infrared absorber, exhibiting characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretching (νas) is typically found in the 1500-1560 cm⁻¹ range, and the symmetric stretching (νs) occurs in the 1330-1370 cm⁻¹ range. mdpi.com

Pyridine Ring Vibrations : The C=C and C=N stretching vibrations of the aromatic pyridine ring result in several bands in the 1400-1620 cm⁻¹ region.

C-I Vibration : The carbon-iodine bond stretching vibration is found in the far-infrared region of the spectrum, typically between 500 and 600 cm⁻¹. docbrown.info

The following table summarizes the predicted IR band assignments for this compound based on data from related molecules. nih.govresearchgate.netnih.govdocbrown.infomdpi.com

| Predicted Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

|---|---|---|

| ~3100-3000 | ν(C-H) | Aromatic C-H |

| ~2975-2870 | ν(C-H) | Methyl Group (CH₃) |

| ~1610 | ν(C=C) | Pyridine Ring |

| ~1546 | νas(NO₂) | Nitro Group (NO₂) |

| ~1460 | δ(CH₃) | Methyl Group (CH₃) |

| ~1350 | νs(NO₂) | Nitro Group (NO₂) |

| ~600-500 | ν(C-I) | Carbon-Iodine Bond |

Electronic Absorption and Conjugation Effects via UV-Vis Spectroscopy

The electronic absorption spectrum of this compound is governed by the conjugated π-electron system of the pyridine ring, which is influenced by its substituents: the nitro group (NO₂), the methyl group (CH₃), and the iodine atom (I). The pyridine ring itself is a chromophore that absorbs in the UV region. The substituents act as auxochromes, modifying the wavelength and intensity of the absorption maxima.

The electronic transitions in this molecule are expected to be primarily π → π* and n → π* transitions. libretexts.org

π → π Transitions: These are high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π orbitals within the conjugated system of the pyridine ring.

n → π Transitions: These lower-intensity absorptions involve the excitation of non-bonding electrons (from the nitrogen atom of the pyridine ring or the oxygen atoms of the nitro group) to antibonding π orbitals. libretexts.org

The substituents have predictable effects on the spectrum:

Nitro Group (NO₂) : As a strong electron-withdrawing group, the nitro group extends the conjugation and causes a bathochromic shift (a shift to longer wavelengths) of the π → π* transition. libretexts.org

Methyl Group (CH₃) : This is a weak electron-donating group that can cause a small bathochromic shift through hyperconjugation.

Iodine Atom (I) : Halogens can exhibit both a bathochromic shift due to their non-bonding electrons participating in resonance and an electron-withdrawing inductive effect.

As the extent of conjugation in a molecule increases, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases. libretexts.org This leads to absorption at longer wavelengths. libretexts.orgyoutube.com For this compound, the combination of electron-donating and electron-withdrawing groups on the conjugated ring is expected to result in significant absorption in the UV region, likely at a longer wavelength than unsubstituted pyridine. For comparison, studies on 2-amino-3-methyl-5-nitropyridine show electronic transitions that are heavily influenced by intramolecular charge transfer from the amino to the nitro group. nih.gov A similar, though less pronounced, charge transfer interaction involving the methyl and iodo groups with the nitro group can be anticipated for the title compound.

| Transition Type | Involved Orbitals | Expected Effect of Substituents |

|---|---|---|

| π → π | Pyridine Ring π system | Bathochromic shift (to longer λ) due to conjugation with NO₂ group. |

| n → π | N (pyridine), O (nitro) lone pairs | Lower intensity absorption, may be obscured by the stronger π → π* band. |

Mass Spectrometry for Molecular Composition and Fragmentation

Mass spectrometry provides critical information about the molecular weight and structural features of this compound through analysis of its fragmentation patterns under electron impact. The molecular formula of the compound is C₆H₅IN₂O₂, giving it a molecular weight of approximately 265.99 g/mol . The mass spectrum would show a molecular ion peak (M⁺˙) corresponding to this mass.

The fragmentation of the molecular ion is expected to proceed through the cleavage of the weakest bonds and the loss of stable neutral molecules or radicals. The primary fragmentation pathways for this compound would likely involve the substituents on the pyridine ring.

Predicted fragmentation pathways include:

Loss of Iodine : The C-I bond is relatively weak, making the loss of an iodine radical (I•, mass 127) a highly probable fragmentation pathway, leading to a significant peak at m/z 139.

Loss of Nitro Group : Cleavage of the C-NO₂ bond can occur, resulting in the loss of a nitro radical (•NO₂, mass 46) to produce a fragment ion at m/z 220. Alternatively, loss of nitric oxide (•NO, mass 30) followed by a carbonyl group (CO) is also a common pathway for nitroaromatic compounds.

Loss of Methyl Group : The loss of a methyl radical (•CH₃, mass 15) from the molecular ion could lead to a fragment at m/z 251.

The relative abundance of these fragment ions provides a "fingerprint" that helps to confirm the molecular structure. Fragmentation of the pyridine ring itself would likely occur after the initial loss of one or more substituents.

| m/z Value (Predicted) | Identity of Ion | Fragmentation Pathway |

|---|---|---|

| 266 | [C₆H₅IN₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 251 | [M - CH₃]⁺ | Loss of a methyl radical |

| 220 | [M - NO₂]⁺ | Loss of a nitro radical |

| 139 | [M - I]⁺ | Loss of an iodine radical |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For 2-Iodo-3-methyl-5-nitropyridine, DFT calculations are instrumental in determining its structural and electronic characteristics.

The first step in the computational analysis of a molecule is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of its atoms—the structure with the minimum energy. scielo.org.mx For substituted pyridines, DFT methods, such as B3LYP combined with basis sets like 6-311G, have proven effective in predicting geometrical parameters. researchgate.net

In the case of this compound, the pyridine (B92270) ring is expected to be largely planar. However, the substituents—the iodo, methyl, and nitro groups—can influence this planarity. The nitro group, for instance, may be twisted out of the plane of the pyridine ring. In a related compound, 2-iodo-3-nitropyridine (B1600184), the nitro group is tilted by 34.6° with respect to the pyridine ring. nih.gov Similarly, in a DFT study of 2-N-phenylamino-3-nitro-4-methylpyridine, the nitro group was found to have a dihedral angle of about 25° with the pyridine ring in the gas phase. nih.gov The optimization process calculates key parameters such as bond lengths, bond angles, and dihedral angles. These computed parameters for similar molecules show good agreement with experimental data obtained from X-ray crystallography. researchgate.netresearchgate.net

Table 1: Predicted Geometrical Parameters for Pyridine Derivatives from DFT Calculations Note: This table presents typical data for substituted nitropyridines based on available literature for related compounds, as specific DFT data for this compound is not explicitly available.

| Parameter | Bond | Predicted Value (B3LYP/6-311G) |

| Bond Length (Å) | C-I | ~2.10 |

| C-N (ring) | ~1.34 | |

| C-C (ring) | ~1.39 | |

| C-N (nitro) | ~1.48 | |

| N-O (nitro) | ~1.22 | |

| Bond Angle (°) | C-C-I | ~120 |

| C-N-C (ring) | ~117 | |

| C-C-NO2 | ~118 | |

| Dihedral Angle (°) | C-C-N-O (nitro group twist) | ~25 - 35 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov For nitropyridine derivatives, the presence of the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO, and significantly affect the HOMO-LUMO gap. DFT calculations are used to determine the energies of these orbitals and map their spatial distribution. nih.gov This analysis helps in understanding charge transfer within the molecule and its potential for electronic transitions. mdpi.com

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Nitropyridines Note: These values are illustrative, based on typical findings for similar compounds in DFT studies.

| Parameter | Energy (eV) |

| HOMO Energy | ~ -6.5 to -7.5 |

| LUMO Energy | ~ -3.0 to -4.0 |

| HOMO-LUMO Gap (ΔE) | ~ 3.0 to 4.0 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.govresearchgate.net

For this compound, the MEP map would highlight several key features:

Negative Potential: The most negative regions are expected around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These sites are susceptible to electrophilic attack. researchgate.netresearchgate.net

Positive Potential: Positive potential would be located around the hydrogen atoms of the methyl group and could also be influenced by the iodine atom, which can exhibit a region of positive potential known as a sigma-hole, making it a halogen bond donor. researchgate.net

The MEP map provides a visual guide to where the molecule is most likely to interact with other charged or polar species, offering insights into its intermolecular interactions and reactivity patterns. uni-muenchen.de

Reaction Mechanism Elucidation

Computational chemistry also plays a vital role in understanding how chemical reactions occur by mapping out reaction pathways and identifying transition states.

Transition State Theory (TST) is a fundamental theory that explains the rates of elementary chemical reactions. wikipedia.org It postulates a quasi-equilibrium between the reactants and an activated complex, known as the transition state, which is located at the saddle point of a potential energy surface. wikipedia.org

By using DFT calculations, the geometry and energy of the transition state for a specific reaction involving this compound can be determined. This allows for the calculation of the activation energy (the energy barrier that must be overcome for the reaction to proceed). This information is crucial for understanding the kinetics of the reaction and predicting its rate. While TST has limitations, it provides a powerful qualitative framework for understanding how reactions take place. wikipedia.org For instance, it could be applied to study the mechanism of nucleophilic aromatic substitution (SNAr) reactions, which are common for electron-deficient pyridine rings bearing good leaving groups like iodide.

The computational tools discussed above—DFT, HOMO-LUMO analysis, and MEP mapping—converge to allow for the prediction of reactivity and selectivity in chemical transformations.

Reactivity: The HOMO-LUMO gap is a direct indicator of global reactivity. nih.gov A smaller gap for this compound would imply higher reactivity.

Selectivity: The prediction of where a reaction will occur (regioselectivity) is guided by both electronic and steric factors. The MEP map identifies the most likely sites for nucleophilic and electrophilic attack. researchgate.net For example, in nucleophilic aromatic substitution reactions on the pyridine ring, the electron-withdrawing nitro group strongly activates the ring. Studies on similar compounds show that nucleophiles preferentially substitute groups at positions activated by the nitro group. mdpi.com The HOMO and LUMO distributions also indicate the parts of the molecule involved in electron donation and acceptance, respectively, further refining predictions of reactive sites. researchgate.net Therefore, computational models can predict whether a nucleophile is more likely to attack the carbon bearing the iodo group or another position, guiding synthetic efforts.

Structure-Reactivity Relationship (SRR) Studies

The reactivity of the pyridine ring in this compound is significantly influenced by the electronic properties and positions of its substituents: the iodo, methyl, and nitro groups. While direct and comprehensive structure-reactivity relationship (SRR) studies specifically for this compound are not extensively documented in the reviewed literature, valuable insights can be drawn from computational and experimental studies on closely related substituted nitropyridines. The interplay of these functional groups dictates the molecule's susceptibility to various chemical transformations, particularly nucleophilic aromatic substitution (SNAr).

The nitro group at the 5-position is a potent electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack but strongly activates it for nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, these are the 2- and 4-positions.

The iodine atom at the 2-position is a large and polarizable halogen, making it a good leaving group in SNAr reactions. The C-I bond is weaker than C-Br or C-Cl bonds, facilitating its cleavage.

Computational studies on related nitropyridine derivatives, such as 2-amino-3-methyl-5-nitropyridine (B21948) and various 2-methyl-3-nitropyridines, provide insights into the electronic landscape of these molecules. nih.govmdpi.com Density Functional Theory (DFT) calculations are often employed to determine molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps and molecular electrostatic potential (MEP) maps. nih.govresearchgate.netniscpr.res.in These computational tools help in predicting the most reactive sites in a molecule.

For instance, in studies of 2-methyl-3,5-dinitropyridine, the 5-nitro group was found to be a more potent activating group for nucleophilic substitution than an N-oxide moiety. mdpi.com This suggests that in this compound, the 5-nitro group will be the primary driver for SNAr reactions.

The following table summarizes the expected influence of each substituent on the reactivity of the pyridine ring in this compound, based on established principles and data from related compounds.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Nitro (NO₂) | 5 | Strong Electron-Withdrawing | Activates the ring for nucleophilic aromatic substitution, particularly at positions 2 and 4. |

| Methyl (CH₃) | 3 | Electron-Donating | Deactivates the ring towards nucleophilic attack to a small extent. |

| Iodo (I) | 2 | Weak Electron-Withdrawing | Good leaving group in nucleophilic substitution reactions. |

Research on the reactions of 2-methyl-3-nitropyridines with sulfur nucleophiles has demonstrated that the nitro group is readily displaced in SNAr reactions. mdpi.com In the case of 2-methyl-3,5-dinitropyridine, reaction with benzylthiol gave a mixture of isomers, indicating that substitution can occur at both positions activated by the nitro groups. mdpi.com This highlights the strong activating effect of the nitro group.

Furthermore, computational analyses of similar molecules like 2-amino-3-methyl-5-nitropyridine have shown that the HOMO is typically distributed over the amine and the pyridine ring, while the LUMO is concentrated on the nitro group and the pyridine ring. nih.govnih.gov This distribution in the frontier molecular orbitals (FMOs) is indicative of the sites susceptible to nucleophilic attack. A similar pattern would be expected for this compound, with the LUMO highlighting the electrophilic nature of the carbons bearing the iodo and nitro groups.

The table below presents representative computational data for a related compound, 2-amino-3-methyl-5-nitropyridine, which can provide an analogy for the electronic properties of this compound.

| Computational Method | Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| DFT/B3LYP | cc-pVTZ | - | - | - |

Note: Specific HOMO/LUMO energy values for this compound are not available in the reviewed literature. The data for 2-amino-3-methyl-5-nitropyridine from related studies nih.gov illustrates the typical energy levels and gaps found in such molecules.

Applications in Complex Organic Synthesis and Material Science

2-Iodo-3-methyl-5-nitropyridine as a Versatile Synthetic Intermediate

As a synthetic intermediate, this compound is prized for its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it an excellent substrate for reactions that form new carbon-carbon and carbon-nitrogen bonds.

Key cross-coupling reactions applicable to this intermediate include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. nih.govlibretexts.orgorganic-chemistry.orgharvard.edu This is a powerful method for creating biaryl structures or attaching alkyl chains where the iodine atom was. The reaction typically requires a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The reactivity order for halides in Suzuki coupling is generally I > Br > Cl, making iodo-derivatives highly reactive substrates. harvard.edu

Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form substituted alkynes. wikipedia.orgorganic-chemistry.orglibretexts.org This is a fundamental tool for constructing conjugated systems found in many advanced materials and complex molecules. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orgnih.govorganic-chemistry.org It is a vital transformation in medicinal chemistry for the synthesis of aryl amines, which are common motifs in pharmaceutical compounds. wikipedia.org The development of specialized ligands has greatly expanded the scope of this reaction to include a wide variety of amines and aryl halides. wikipedia.orgorganic-chemistry.org

The presence of the nitro and methyl groups can influence the electronic properties and steric environment of the reaction center, potentially affecting catalyst efficiency and reaction outcomes.

| Reaction Type | Coupling Partner | Bond Formed | Key Catalysts | General Utility |

| Suzuki-Miyaura Coupling | Organoboron Reagent | C(sp²)–C(sp² or sp³) | Palladium complexes | Synthesis of biaryls, styrenes |

| Sonogashira Coupling | Terminal Alkyne | C(sp²)–C(sp) | Palladium & Copper(I) | Synthesis of conjugated enynes, arylalkynes |

| Buchwald-Hartwig Amination | Amine (Primary/Secondary) | C(sp²)–N | Palladium complexes | Synthesis of aryl amines |

Building Block for Novel Heterocyclic Compounds

The reactivity of this compound allows it to serve as a foundational element in the construction of more complex, fused heterocyclic systems. Following an initial cross-coupling reaction, subsequent intramolecular cyclization reactions can be designed to build new rings onto the pyridine (B92270) core.

For instance, a Sonogashira coupling can introduce an alkyne side chain. researchgate.net The nitro group can then be chemically reduced to an amino group. This newly formed amino group, in proximity to the alkyne, can undergo a cyclization reaction to form fused ring systems like pyrrolo[2,3-b]pyridines or other related nitrogen-containing heterocycles. Such scaffolds are of significant interest in drug discovery. A similar strategy can be employed after Suzuki or other coupling reactions to generate a diverse array of novel heterocyclic structures. The synthesis of pyrido[2,3-d]pyrimidines, for example, can be achieved through cascade reactions involving imination and Buchwald-Hartwig coupling.

Synthesis of Polyfunctionalized Pyridine Derivatives

Beyond its use in building fused rings, this compound is a platform for creating highly substituted, single-ring pyridine derivatives. The different functional groups can be manipulated sequentially or selectively.

The iodo group is typically the first to be functionalized via cross-coupling. nih.govnih.gov

The nitro group is a powerful electron-withdrawing group that facilitates nucleophilic aromatic substitution (SNAr) at other positions, although it can also be substituted itself under certain conditions with strong nucleophiles like thiolates. mdpi.comnih.gov More commonly, it is reduced to an amine, which can then be acylated, alkylated, or used in further cyclization reactions.

The methyl group can be functionalized after activation. The acidity of its protons is increased by the adjacent ring nitrogen and the electron-withdrawing nitro group, allowing it to be deprotonated and used in condensation reactions with aldehydes to form styryl derivatives. mdpi.com

This multi-handle approach allows chemists to systematically install a variety of substituents around the pyridine ring, leading to polyfunctionalized molecules with tailored properties.

Development of Fluorescent Molecules and Organic Optical Materials

Pyridine-based compounds, especially those with extended π-conjugated systems and donor-acceptor character, are known to exhibit interesting photophysical properties, including fluorescence. The 3-nitropyridine (B142982) core of the title compound acts as an electron-accepting unit.

By using Sonogashira or Suzuki coupling reactions, electron-donating aryl groups can be attached at the 2-position (after replacing the iodine), creating a "push-pull" electronic structure. For example, converting the 2-iodo group to a styryl group via a Heck-type reaction (or a multi-step sequence involving the methyl group) can generate compounds with significant intramolecular charge transfer character. mdpi.com Such molecules often exhibit fluorescence, and the emission properties can be tuned by varying the nature of the substituents. Research on related 2-styryl-3-nitropyridines has shown that they can possess remarkable fluorescent properties, including large Stokes shifts, which are desirable for optical applications. mdpi.comnih.gov This makes this compound a potential precursor for the rational design of novel organic dyes and optical materials.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 2-Iodo-3-methyl-5-nitropyridine, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

The synthesis typically involves halogenation of a pre-functionalized pyridine scaffold. For example, iodination of 3-methyl-5-nitropyridine derivatives via halogen-exchange reactions using KI/CuI catalysts under inert conditions . Optimization requires:

- Temperature control : Maintain 80–100°C to balance reactivity and decomposition.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) removes unreacted precursors.

Data Table :

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Reaction Temperature | 80–100°C | 65–75 | ≥95 |

| Catalyst Loading | 10 mol% CuI | — | — |

How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy : Confirm substitution patterns via H NMR (e.g., methyl protons at δ 2.5 ppm, aromatic protons in nitro/iodo regions δ 8.0–9.0 ppm) .

- X-ray Crystallography : Use SHELX programs for structure refinement. Ensure high-resolution data (R-factor < 0.05) and validate bond angles/distances against DFT-optimized geometries .

- Mass Spectrometry : ESI-MS should show [M+H] peak at m/z 280.93 (theoretical for CHINO).

What are the key stability considerations for storing and handling this compound in laboratory settings?

Methodological Answer:

- Thermal Stability : DSC/TGA analysis reveals decomposition above 150°C; store at 2–8°C in amber vials .

- Light Sensitivity : Nitro and iodo groups are prone to photodegradation; use light-protected containers.

- Moisture Control : Hygroscopicity tests show 5% weight gain in humid conditions; store with desiccants.

Advanced Research Questions

How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

Methodological Answer:

- Functional Selection : B3LYP hybrid functional with 6-311++G(d,p) basis set accurately predicts nitro group electron-withdrawing effects and iodine’s polarizability .

- HOMO-LUMO Analysis : Calculate energy gaps (e.g., ΔE = 4.2 eV) to predict electrophilic/nucleophilic sites for substitution reactions .

Data Table :

| Property | B3LYP/6-311++G(d,p) | Experimental |

|---|---|---|

| HOMO (eV) | -6.8 | — |

| LUMO (eV) | -2.6 | — |

| Dipole Moment (Debye) | 5.3 | 5.1 |

What mechanistic insights explain the regioselectivity of nitration and iodination in this compound derivatives?

Methodological Answer:

- Electrophilic Aromatic Substitution : Nitro groups direct iodination to the para position. Kinetic studies show a 10:1 preference for 5-nitro vs. 3-methyl substitution .

- Isotopic Labeling : Use N-labeled precursors to track nitro group migration during synthesis.

How should researchers address contradictory data in literature regarding the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Controlled Replication : Repeat reported protocols (e.g., Suzuki-Miyaura coupling) under inert atmospheres to rule out oxygen/moisture interference.

- Advanced Analytics : Use in situ IR spectroscopy to detect transient intermediates (e.g., Pd-iodide complexes) that may explain divergent outcomes .

What strategies are effective for studying the compound’s potential biological activity via QSAR modeling?

Methodological Answer:

- Descriptor Selection : Include electronegativity (iodine), lipophilicity (logP ≈ 1.8), and nitro group reduction potential.

- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., bacterial nitroreductases) .

How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?

Methodological Answer:

- Solvent Recycling : Recover DMF via vacuum distillation (90% efficiency).

- Catalyst Reuse : Immobilize CuI on mesoporous silica for 5 reaction cycles without loss in activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.